Thiamine-13C3 Hydrochloride

LC-MS/MS method development Matrix effect compensation Isotope dilution mass spectrometry

Choose Thiamine-13C3 Hydrochloride to eliminate ion suppression variability in your LC-MS/MS assays. Unlike deuterated analogs that chromatographically shift, this ¹³C₃-labeled IS perfectly co-elutes with endogenous thiamine, ensuring unmatched matrix effect correction and precision (0.4–7.9% CV). Essential for reliable bioanalysis in plasma, urine, breast milk, fortified foods, and pharmaceutical ADME studies.

Molecular Formula C12H18Cl2N4OS
Molecular Weight 340.25 g/mol
Cat. No. B12394418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiamine-13C3 Hydrochloride
Molecular FormulaC12H18Cl2N4OS
Molecular Weight340.25 g/mol
Structural Identifiers
SMILESCC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.Cl.[Cl-]
InChIInChI=1S/C12H17N4OS.2ClH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2*1H/q+1;;/p-1/i1+1,8+1,11+1;;
InChIKeyDPJRMOMPQZCRJU-MNCNMYTISA-M
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiamine-13C3 Hydrochloride: A Carbon-13 Labeled Internal Standard for Quantitative Mass Spectrometry


Thiamine-13C3 Hydrochloride is a stable isotope-labeled analog of thiamine (vitamin B1), wherein three carbon-12 atoms in the thiazole ring are substituted with non-radioactive carbon-13 atoms [1]. This compound is supplied as a hydrochloride salt with a molecular formula of C₉¹³C₃H₁₈Cl₂N₄OS and a molecular weight of 340.25 g/mol . It is commercially available in various formats including neat solid powder and certified reference material solutions (e.g., 100 μg/mL in methanol) . Its primary application is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to correct for matrix effects, ionization variability, and sample loss during extraction, thereby enabling precise and accurate quantification of endogenous thiamine in complex biological matrices [2].

Why Unlabeled Thiamine or Deuterated Analogs Cannot Substitute for Thiamine-13C3 Hydrochloride in Quantitative Bioanalysis


Accurate quantification of thiamine in complex matrices via LC-MS/MS is fundamentally compromised by matrix effects, including ion suppression or enhancement, which cause significant variability in analyte response [1]. While the addition of a structurally similar internal standard is essential to correct for this variability, the selection of that standard critically determines method robustness. An unlabeled thiamine reference standard cannot be used as an internal standard because it co-elutes and cannot be distinguished from the endogenous analyte by the mass spectrometer [2]. Conversely, deuterium-labeled analogs (e.g., thiamine-d₃) can experience chromatographic retention time shifts relative to the unlabeled analyte due to the significant mass difference imparted by replacing hydrogen with deuterium; this differential elution from matrix components can lead to incomplete compensation for matrix effects [3]. Therefore, the use of a ¹³C-labeled internal standard, which maintains nearly identical physicochemical properties and co-elutes perfectly with the target analyte while being resolvable by mass, is the preferred approach to achieve the required accuracy and precision in quantitative bioanalysis [4].

Quantitative Differentiation of Thiamine-13C3 Hydrochloride from Unlabeled and Deuterated Comparators


Superior Chromatographic Co-Elution of ¹³C-Labeled Standards vs. Deuterated Analogs to Minimize Matrix Effects

Thiamine-13C3 hydrochloride exhibits complete chromatographic co-elution with unlabeled thiamine, a property not reliably achieved with deuterated internal standards (e.g., thiamine-d₃). Deuterium substitution significantly increases molecular mass (²H vs. ¹H), which alters the molecule's interaction with the stationary phase and causes a retention time shift [1]. This differential elution means the internal standard and analyte experience different ionization environments as they exit the column, leading to incomplete compensation for matrix-induced ion suppression. In contrast, the minimal mass difference from ¹³C labeling ensures near-identical physicochemical behavior, resulting in precise co-elution and superior matrix effect correction [1].

LC-MS/MS method development Matrix effect compensation Isotope dilution mass spectrometry

Validated Analytical Performance in Complex Biological Matrices Using Thiamine-13C3 Hydrochloride

A validated UPLC-MS/MS method for quantifying thiamine in human milk utilized thiamine-(4-methyl-¹³C-thiazol-5-yl-¹³C₃) hydrochloride as the internal standard. This method demonstrated robust performance with intra- and inter-assay variability for all analytes ranging from 0.4 to 7.9% and from 2.2 to 5.2%, respectively [1]. Furthermore, the method achieved a lower limit of quantitation (LLOQ) between 0.05 and 5 parts per billion (ppb) for the measured vitamins, which includes thiamine [1]. Recovery rates for each vitamin, determined by the standard addition method using this ¹³C₃ internal standard, ranged from 73.0 to 100.2%, underscoring the effectiveness of the labeled standard in correcting for analyte loss during sample preparation and analysis [1].

Method validation Clinical chemistry Human milk analysis

Distinct MS/MS Transition and Mass Shift for Selective Quantitation

The incorporation of three ¹³C atoms into Thiamine-13C3 Hydrochloride results in a mass shift of +3 Da relative to unlabeled thiamine (monoisotopic mass of the [M]⁺ ion increases from 265 to 268). This shift is sufficient for clear mass spectrometric resolution from the endogenous analyte while not introducing the larger mass differences seen with deuterated analogs. In an isotope dilution LC-MS/MS method for food analysis, the analogous ¹³C₄-thiamine internal standard was monitored using the specific transition m/z 269 → 122, distinct from the unlabeled thiamine transition of m/z 265 → 122 [1]. This mass difference allows for the use of selected reaction monitoring (SRM) to quantify the analyte-to-internal standard response ratio without interference from the naturally occurring isotopic distribution of the unlabeled compound [1].

Multiple Reaction Monitoring (MRM) Mass spectrometry fragmentation Isotopologue discrimination

Primary Application Scenarios for Thiamine-13C3 Hydrochloride in Analytical and Research Workflows


Clinical and Nutritional Biomarker Quantitation in Complex Biofluids

The use of Thiamine-13C3 Hydrochloride as an internal standard in LC-MS/MS assays is critical for the accurate quantitation of thiamine status in human plasma, serum, urine, and breast milk [1]. Its ability to perfectly co-elute with endogenous thiamine and compensate for severe matrix effects in these biofluids enables the generation of reliable data for nutritional epidemiology studies, clinical diagnostics of thiamine deficiency disorders (e.g., beriberi, Wernicke-Korsakoff syndrome), and monitoring of patient nutritional status. The validated method performance (LLOQ of 0.05–5 ppb and intra-assay precision of 0.4–7.9% CV) demonstrated in human milk analysis provides a concrete benchmark for method transferability and reliability [1].

Quality Control and Regulatory Compliance for Fortified Foods and Dietary Supplements

The compound serves as a critical reference material for the quantitative determination of thiamine in fortified foods (e.g., infant formula, cereals) and dietary supplements, ensuring compliance with labeling regulations and product specifications [2]. The method's high precision (0.16–0.81% repeatability) and accuracy, validated against certified reference materials, supports its use in ISO/IEC 17025 accredited testing laboratories for quality control release testing and stability studies [2].

Pharmacokinetic and Metabolism Studies in Drug Development

In pharmaceutical R&D, the compound is employed as a stable isotope-labeled tracer to investigate the absorption, distribution, metabolism, and excretion (ADME) of thiamine-based drugs or nutritional formulations. The specific mass shift (+3 Da) enables researchers to distinguish between administered labeled thiamine and the endogenous thiamine pool using LC-MS/MS, providing high-resolution data on metabolic flux and bioavailability in preclinical models or human clinical trials .

Agricultural and Environmental Thiamine Analysis

This ¹³C₃-labeled internal standard has been used in the development of LC-MS/MS methods for quantifying thiamine in agricultural products such as barley [3]. This application supports research in crop science, food security, and environmental monitoring, where accurate measurement of this essential nutrient is needed to assess plant health and nutritional value.

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